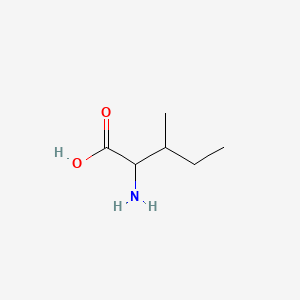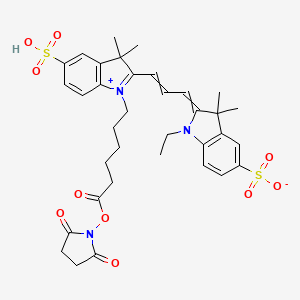
Azaprocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaprocin is a synthetic opioid analgesic known for its potent pain-relieving properties. It was discovered in 1963 and is approximately ten times more potent than morphine. Despite its high potency and fast onset of action, this compound has never been marketed. The compound’s chemical structure is characterized by a bicyclic framework, specifically a 3,8-diazabicyclo[3.2.1]octane core, which contributes to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azaprocin involves the formation of the 3,8-diazabicyclo[3.2.1]octane core. One of the key steps in its synthesis is the reaction between a piperazine derivative and a propionyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the bicyclic structure. The process may also include steps such as hydrogenation and cyclization to achieve the desired configuration .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions, optimizing the use of solvents and catalysts, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Azaprocin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit varying degrees of potency and pharmacological activity .
Scientific Research Applications
Azaprocin has been the subject of extensive scientific research due to its potent analgesic properties. Its applications span several fields:
Chemistry: this compound serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor activation and the resulting physiological effects.
Medicine: Although not marketed, this compound’s high potency makes it a valuable reference compound in the development of new analgesics.
Mechanism of Action
Azaprocin exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it induces a conformational change that leads to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced neuronal excitability and the perception of pain. The activation of mu-opioid receptors also triggers the release of endogenous opioids, further enhancing its analgesic effects .
Comparison with Similar Compounds
Morphine: A naturally occurring opioid with lower potency compared to Azaprocin.
Fentanyl: A synthetic opioid with a potency similar to this compound but with a different chemical structure.
Bucinnazine: Another synthetic opioid with a piperazine core, used in China for pain management.
Uniqueness of this compound: this compound’s uniqueness lies in its bicyclic 3,8-diazabicyclo[3.2.1]octane core, which contributes to its high potency and fast onset of action. Unlike other opioids, this compound has not been marketed, making it primarily a research compound. Its derivatives, such as para-nitrothis compound, exhibit even higher potency, highlighting the potential for further development of novel analgesics .
Properties
CAS No. |
448-34-0 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[3-(3-phenylprop-2-enyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3 |
InChI Key |
RKNSPEOBXHFNTD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Synonyms |
Azaprocin 448-34-0 1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Azaprocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)
![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/new.no-structure.jpg)








